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Compound of Interest

4-Ethoxy-3-hydroxyphenylacetic
Compound Name:

Acid
CAS No.: 26691-28-1
Cat. No.: B3041292

Get Quote

Executive Summary

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS: 26691-28-1) is a phenolic acid derivative of
significant relevance in pharmaceutical development, primarily functioning as a Critical Process
Impurity and a Metabolic Marker for ethoxy-substituted pharmacophores, most notably
Drotaverine.[1][2]

Unlike primary pharmacologic agents, the biological activity of this compound is characterized
by its role in metabolic disposition and oxidative stress modulation as a phenolic antioxidant.
For drug development professionals, understanding this compound is essential for CMC
(Chemistry, Manufacturing, and Controls) strategies, specifically in the qualification of impurities
under ICH Q3A/B guidelines and the elucidation of metabolic pathways for isoquinoline
derivatives.

This guide provides an in-depth analysis of its physicochemical profile, biological mechanisms,
and validated protocols for its synthesis and analytical detection.
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Physicochemical & Structural Profile[3]

The biological behavior of 4-Ethoxy-3-hydroxyphenylacetic Acid is dictated by its amphiphilic
nature—possessing both a lipophilic ethoxy tail and a hydrophilic carboxylic acid head.

Property Specification Relevance to Bioactivity

Chemical Formula C10H1204 Phenolic Acid Class

Small molecule; high

Molecular Weight 196.20 g/mol B

membrane permeability

] lonized at physiological pH

pKa (Acid) ~4.1 (Carboxyl)

(7.4)

Remains protonated (neutral)
pKa (Phenol) ~9.8 (Hydroxyl) )

at pH 7.4; active H-bond donor

Moderate lipophilicity; capable
LogP ~1.5-1.8 ) Pop Y cap

of crossing BBB

Critical for enzyme active site
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

binding (e.g., COMT)

Structural Homology

It is the ethyl analog of Homovanillic Acid (HVA), the major metabolite of dopamine. This
structural similarity suggests it may interact with dopamine-metabolizing enzymes (MAO,
COMT) or transport systems (OATs - Organic Anion Transporters) with altered kinetics due to
the steric bulk of the ethyl group compared to the methyl group in HVA.

Biological Activity & Mechanism of Action

While not a therapeutic drug itself, 4-Ethoxy-3-hydroxyphenylacetic Acid exhibits specific
biological activities relevant to toxicology and metabolism.

Metabolic Origin & Drotaverine Pathway

The compound is a key intermediate in the lifecycle of Drotaverine (an antispasmodic
isoquinoline).
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» Synthetic Origin: During the synthesis of Drotaverine, 3,4-dihydroxyphenylacetic acid
(DOPAC) is ethylated to form the precursor 3,4-diethoxyphenylacetic acid. Incomplete
ethylation results in the 4-ethoxy-3-hydroxy isomer (the compound of interest) as a process

impurity.

e Metabolic Formation: In vivo, Drotaverine undergoes O-desethylation by Cytochrome P450
enzymes (likely CYP3A4/2D6). The removal of an ethyl group from the 3-position of the
diethoxy moiety yields this metabolite.

Phenolic Antioxidant Activity

As a catechol derivative with a blocked 4-position, the free 3-hydroxyl group confers radical
scavenging capability.

e Mechanism: Proton-Coupled Electron Transfer (PCET). The phenolic hydrogen can
neutralize Reactive Oxygen Species (ROS), forming a phenoxy radical.

 Stability: The 4-ethoxy group provides electron-donating induction (+I effect), stabilizing the
resulting phenoxy radical and potentially enhancing antioxidant potency compared to
unsubstituted phenylacetic acid.

Toxicological Relevance (Impurity Profiling)

Under ICH M7 (Genotoxic Impurities), this compound is generally classified as Class 5 (No
structural alert) due to its similarity to endogenous catecholamine metabolites (HVA, VMA).
However, its quantification is mandatory in Drotaverine API to ensure it remains below the
qualification threshold (typically <0.15%).

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the origin of 4-Ethoxy-3-hydroxyphenylacetic Acid both as
a synthetic impurity and a metabolic product.
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Caption: Dual origin pathway showing the compound as a synthetic by-product of precursor
manufacturing and a downstream metabolite of Drotaverine.
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Experimental Protocols
Synthesis of Reference Standard

To validate this compound in biological samples, a pure reference standard is required.
o Objective: Selective mono-ethylation of 3,4-dihydroxyphenylacetic acid.

e Reagents: 3,4-Dihydroxyphenylacetic acid, Ethyl iodide, Potassium carbonate (K2COs3),
DMF.

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 20 mL anhydrous DMF
under nitrogen atmosphere.

o Base Addition: Add 1.1 equivalents of K2COs. Stir at 0°C for 30 minutes to deprotonate the
carboxylic acid and preferentially the para-hydroxyl group (pKa difference).

o Alkylation: Add 1.0 equivalent of Ethyl lodide dropwise.

e Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile
phase: CHCIs/MeOH 9:1).

o Workup: Acidify with 1N HCI to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with
brine.

 Purification: The crude will contain a mixture (3-ethoxy, 4-ethoxy, and di-ethoxy). Separate
via Flash Column Chromatography using a Silica gel gradient (Hexane:Ethyl Acetate 80:20
- 50:50).

o Note: The 4-ethoxy-3-hydroxy isomer typically elutes between the di-ethoxy and the 3-
ethoxy isomer due to hydrogen bonding patterns.

o Characterization: Confirm structure via *H-NMR (Look for ethyl quartet/triplet and aromatic
splitting pattern).

Analytical Detection (HPLC-UV)
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This method is designed for detecting the compound as an impurity in Drotaverine API.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
o Gradient:
o 0-5min: 10% B
o 5-20 min: 10% - 60% B
o 20-25 min: 60% B
e Flow Rate: 1.0 mL/min.
e Detection: UV at 280 nm (characteristic phenol absorption).

o Retention Time: Expect elution prior to Drotaverine and 3,4-diethoxyphenylacetic acid due to
the free hydroxyl group increasing polarity.

References

» European Pharmacopoeia (Ph. Eur.). Drotaverine Hydrochloride Monograph. (Detailed list of
related substances including desethyl-analogs).
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pathways including O-dealkylation).
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1"

e |CH Expert Working Group. "ICH Guideline M7(R1): Assessment and Control of DNA
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¢ PubChem. "Compound Summary: 4-Ethoxy-3-hydroxyphenylacetic acid".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. [Eftb4EM 564 | Drotaverin Impurity 64 | CATOERARAER , FPIANALRETI AT A
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o 2. JEMAEM _ER{IKI T (FFEREL) | Drotaverine Dimer Impurity (formate) |
CATO{ERMR R , PEMALRE AKX M A [en.cato-chem.com]

» To cite this document: BenchChem. [Biological Activity & Technical Profiling: 4-Ethoxy-3-
hydroxyphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041292/docs#biological-activity-technical-profiling-
4-ethoxy-3-hydroxyphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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